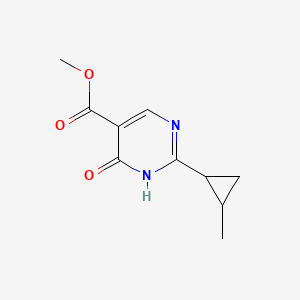

Methyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Description

Methyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 1,6-dihydropyrimidine core with a 6-oxo group, a methyl ester at position 5, and a 2-methylcyclopropyl substituent at position 2.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 2-(2-methylcyclopropyl)-6-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H12N2O3/c1-5-3-6(5)8-11-4-7(9(13)12-8)10(14)15-2/h4-6H,3H2,1-2H3,(H,11,12,13) |

InChI Key |

FTPWXTHFKVCMRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C2=NC=C(C(=O)N2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable ester and an amine, the compound can be synthesized through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as strong acids or bases, may be used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize the production yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the pyrimidine ring can bind to specific sites on these targets, influencing their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with modifications at positions 2, 4, and 5 exhibit significant variations in physicochemical properties and reactivity. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations:

This rigidity may influence crystal packing and solubility . Thioether-based substituents (e.g., methylthio, (ethylthio)methyl) increase hydrophobicity and may alter redox reactivity due to sulfur’s polarizability .

Position 5 Modifications: Carboxylate esters (methyl/ethyl) contribute to solubility in organic solvents, with ethyl esters generally exhibiting higher lipophilicity than methyl .

Position 4 Substituents :

- The 2-methylpropyl group in adds steric bulk, which could hinder molecular packing and reduce crystallization efficiency compared to unsubstituted analogs .

Synthesis and Stability: Compounds with thioether groups (e.g., T64927 ) may face stability challenges due to susceptibility to oxidation, whereas cyclopropyl-containing derivatives are likely more stable under ambient conditions . Discontinued availability of Ethyl 2-((ethylthio)methyl)-6-oxo-...

Structural and Crystallographic Insights

- Hydrogen Bonding Patterns: The 6-oxo group in these compounds facilitates hydrogen bonding, influencing crystal lattice formation. Cyclopropyl substituents may limit hydrogen bond donors/acceptors compared to thioether or methoxyethyl groups, altering supramolecular assembly .

- Crystallography Tools: Structural data for such compounds are often determined using programs like SHELX (for refinement) and ORTEP (for visualization), as noted in .

Biological Activity

Methyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate, a compound belonging to the dihydropyrimidine family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on various research findings.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₁N₃O₃

- Molecular Weight : 181.19 g/mol

- CAS Number : 1785560-03-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis. Notably, it acts as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in lipid metabolism and energy homeostasis .

Antimicrobial Properties

Research indicates that compounds within the dihydropyrimidine class exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound possesses antibacterial and antifungal properties. For instance, it has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies involving cancer cell lines suggest that it may induce apoptosis (programmed cell death) in certain types of cancer cells. For example, in vitro assays have reported a reduction in cell viability for LNCaP prostate cancer cells when treated with this compound . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Animal models of inflammation have shown that this compound can reduce markers of inflammation, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluate effectiveness against bacterial strains | Showed significant inhibition of E. coli and S. aureus growth |

| Cancer Cell Viability Assay | Assess anticancer properties | Induced apoptosis in LNCaP cells with IC50 values below 10 µM |

| Inflammation Model | Investigate anti-inflammatory effects | Reduced TNF-alpha levels in treated mice compared to control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.